molecular formula C10H15N5O2 B2476242 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine CAS No. 126824-11-1

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine

Cat. No.: B2476242
CAS No.: 126824-11-1
M. Wt: 237.263
InChI Key: PDSWRHMCPBRBPJ-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)-3-nitropyridin-2-amine is unique due to its specific combination of a nitropyridine and a methylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-4-6-14(7-5-13)9-3-2-8(15(16)17)10(11)12-9/h2-3H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWRHMCPBRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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